Leachianone G

Overview

Description

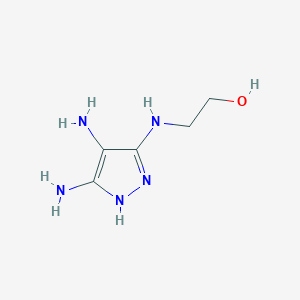

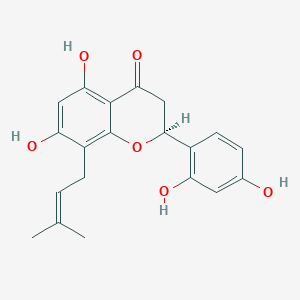

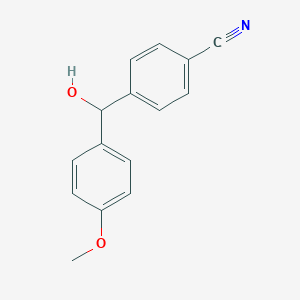

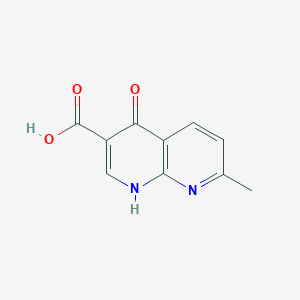

Leachianone G is a tetrahydroxyflavanone that has hydroxy groups at the 2’-, 4’-, 5- and 7-positions and a prenyl group at the 8-position . It is a member of 4’-hydroxyflavanones and a (2S)-flavan-4-one . It is functionally related to a (S)-naringenin . This compound is a natural product found in Lespedeza cyrtobotrya, Morus alba, and Sophora flavescens .

Synthesis Analysis

This compound 2′′-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme, was identified in Sophora flavescens Ait. cultured cells . The enzyme transfers a dimethylallyl group to the 2′′ position of another dimethylallyl group attached at position 8 of this compound to form sophoraflavanone G, a branched monoterpenoid-conjugated flavanone characteristic to this plant .

Molecular Structure Analysis

The molecular formula of this compound is C20H20O6 . Its molecular weight is 356.4 g/mol . The IUPAC name is (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one .

Chemical Reactions Analysis

Currently, there is limited information available on the chemical reactions involving this compound .

Scientific Research Applications

Enzymatic Role and Cellular Processing

Leachianone G has been identified in Sophora flavescens Ait. cultured cells as a crucial component in the biosynthesis of sophoraflavanone G. It is involved in a unique enzymatic process where this compound 2′′-dimethylallyltransferase transfers a dimethylallyl group, facilitating the formation of a branched monoterpenoid-conjugated flavanone. This process requires specific conditions such as the presence of Mg2+ and an optimum pH of 8.8. The enzyme's subcellular localization indicates a cooperation between the plastids and the endoplasmic reticulum in the formation of lavandulyl groups (Zhao, Inoue, Kouno, & Yamamoto, 2003).

Antiviral Properties

This compound, isolated from the root bark of Morus alba L., has shown potent antiviral activity against herpes simplex type 1 virus (HSV-1). Its effectiveness was demonstrated in a study where it exhibited significant inhibitory effects, indicating its potential as an antiviral agent (Du et al., 2003).

Anti-Cancer Potential

A study investigating Leachianone A, a variant of Leachianone, highlighted its potential as an anti-cancer drug. The study focused on its effects against human hepatoma HepG2 cells, where it induced apoptosis through both extrinsic and intrinsic pathways. This study provides a basis for considering Leachianone derivatives as potential therapeutic agents in cancer treatment (Cheung et al., 2007).

Synthesis and Structural Analysis

Research has been conducted on the total synthesis of this compound, providing insights into its chemical structure and the methodologies for its synthesis. This research contributes to understanding its chemical properties and potential applications in various fields (Bu & Li, 1996).

Pharmacological Insights

This compound has been evaluated for its vasorelaxant and neuroprotective properties. A study found that its structural features, particularly the prenyl group and hydroxyl groups, contribute significantly to its biological activities. These findings suggest its potential use in therapeutic applications related to vascular and neurological health (Dong et al., 2009).

Mechanism of Action

Target of Action

Leachianone G, a natural product belonging to the class of bitter substances, is primarily known for its antiviral activity . It has shown potent antiviral activity against the herpes simplex type 1 virus (HSV-1) . Therefore, the primary target of this compound is HSV-1.

Mode of Action

this compound interacts with HSV-1 by inhibiting its replication

Biochemical Pathways

this compound is involved in the biosynthesis of flavonoids, a class of plant secondary metabolites. It is a product of the enzyme this compound 2’‘-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme identified in Sophora flavescens Ait. cultured cells . This enzyme transfers a dimethylallyl group to the 2’’ position of another dimethylallyl group attached at position 8 of this compound to form sophoraflavanone G .

Result of Action

this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral effects . It can exert therapeutic effects on certain bacterial and viral infections . This compound may also have anticancer properties and regulatory effects on blood sugar and blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction process of this compound from plants like Areca catechu can be affected by factors such as solvent type, extraction time, and temperature . .

Safety and Hazards

The safety data sheet for Leachianone G advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Leachianone G has multiple uses in the medical field. Research indicates that it has antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral activities . For some bacterial and viral infections, this compound can have a certain therapeutic effect . Additionally, this compound may also have anticancer properties and regulate blood sugar and blood pressure .

Biochemical Analysis

Biochemical Properties

Leachianone G interacts with various enzymes and proteins in biochemical reactions . A key enzyme it interacts with is this compound 2’‘-dimethylallyltransferase . This enzyme transfers a dimethylallyl group to the 2’’ position of another dimethylallyl group attached at position 8 of this compound to form sophoraflavanone G, a branched monoterpenoid-conjugated flavanone characteristic to this plant .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It can play a therapeutic role in some bacterial and viral infections . This compound may also have anticancer properties and can regulate blood sugar and blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme this compound 2’'-dimethylallyltransferase is crucial in this process .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with enzymes such as this compound 2’'-dimethylallyltransferase and other cofactors .

Subcellular Localization

This compound 2’‘-dimethylallyltransferase, an enzyme that interacts with this compound, is localized in the plastids . Another enzyme, 8-dimethylallylnaringenin 2’-hydroxylase, which catalyzes a crucial step in the lavandulyl-group formation, is associated with the endoplasmic reticulum . These findings suggest a close cooperation between the plastids and the endoplasmic reticulum in the formation of lavandulyl groups .

properties

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOYLFNGTSLAAZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317639 | |

| Record name | Leachianone G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152464-78-3 | |

| Record name | Leachianone G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152464-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leachianone G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Leachianone G and where is it found?

A1: this compound is a prenylated flavanone, a type of flavonoid naturally occurring in several plant species. It has been isolated from Sophora flavescens [, , ], Desmodium caudatum [], Schisandra sphenanthera [], and Cudrania tricuspidata [].

Q2: How is this compound biosynthesized in Sophora flavescens?

A2: In Sophora flavescens, this compound is a biosynthetic intermediate in the production of sophoraflavanone G. The pathway involves a series of enzymatic steps starting with (2S)-naringenin. First, naringenin 8-dimethylallyltransferase catalyzes the addition of a dimethylallyl group to naringenin. This is followed by hydroxylation by 8-dimethylallylnaringenin 2'-hydroxylase. Finally, this compound 2′′-dimethylallyltransferase adds another dimethylallyl group, ultimately yielding sophoraflavanone G [, ].

Q3: What is interesting about the enzymes involved in this compound biosynthesis?

A3: Research suggests that the enzymes involved in this compound biosynthesis are localized in different cellular compartments []. Naringenin 8-dimethylallyltransferase and this compound 2′′-dimethylallyltransferase are found in plastids, while 8-dimethylallylnaringenin 2′-hydroxylase is associated with the endoplasmic reticulum. This compartmentalization suggests a coordinated effort between these organelles in the formation of the lavandulyl group characteristic of this class of compounds.

Q4: What is the significance of adding cork tissue to Sophora flavescens cell cultures in relation to this compound?

A4: Adding cork tissue to Sophora flavescens cell cultures enhances the production and accumulation of both 8-prenylnaringenin and this compound, which are key intermediates in sophoraflavanone G biosynthesis. This suggests a potential role for cork tissue in manipulating the production of specific flavonoids in plant cell cultures [].

Q5: Has the total synthesis of this compound been achieved?

A5: Yes, the first total synthesis of (±)-Leachianone G has been successfully accomplished []. This involved the condensation of a specific acetophenone derivative with a protected benzaldehyde, followed by cyclization and deprotection steps.

Q6: What biological activities have been reported for this compound?

A6: this compound has demonstrated antioxidant activities in various assays, including ABTS, peroxynitrite (ONOO-), and total reactive oxygen species (ROS) assays []. It also shows inhibitory activity against BACE1, an enzyme implicated in Alzheimer’s disease []. Additionally, it has been investigated for its potential against Acinetobacter baumannii, although its antibacterial activity appears modest compared to other compounds isolated from the same source [].

Q7: Have any computational chemistry studies been performed on this compound?

A9: Yes, this compound has been included in molecular docking studies investigating its potential as a pancreatic lipase inhibitor [] and as an anti-breast cancer agent targeting the estrogen receptor alpha []. These studies provide preliminary insights into its potential binding interactions but require further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)